molecular formula C9H12Br2N2 B3256858 3,5-Dibromo-N,N-diethylpyridin-4-amine CAS No. 278600-40-1

3,5-Dibromo-N,N-diethylpyridin-4-amine

Cat. No.: B3256858
CAS No.: 278600-40-1
M. Wt: 308.01 g/mol
InChI Key: PZDMZOVZJDDAGS-UHFFFAOYSA-N
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Description

“3,5-Dibromo-N,N-diethylpyridin-4-amine” is a chemical compound with the molecular formula C9H12Br2N2 . It has a molecular weight of 308.01 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring substituted at the 3 and 5 positions with bromine atoms and at the 4 position with an amine group that is further substituted with two ethyl groups .

Properties

IUPAC Name

3,5-dibromo-N,N-diethylpyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12Br2N2/c1-3-13(4-2)9-7(10)5-12-6-8(9)11/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDMZOVZJDDAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=NC=C1Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of trihalopyridine VII (W=Br) (18.8 g, 70.0 mmol), Et2NH (21.7 mL, 0.210 mol), and N,N-diethylformamide (35 mL) was kept in a sealed high-pressure tube at 170° C. for 20 h. The reaction mixture was cooled to room temperature, dissolved in EtOAc (300 mL), and washed with 1 M K2CO3 (200 mL) and water (8×200 mL). The organic layer was dried with MgSO4 and evaporated in vacuo to give a brown oil. Purification by flash chromatography (CH2Cl2) gave the title compound, 3,5-dibromo-4-(diethylamino)pyridine (VI, R1=R2=Et, W=Br), (20.3 g, 94%) as a yellow oil: Rf =0.45 (CH2Cl2); 1H NMR (250 MHz, CDCl3) δ1.01 (t, J=7.0 Hz, 6H), 3.26 (q, J=7.0 Hz, 4H), and 8.49 (s, 2H); 13C NMR (63 MHz, CDCl3) δ14.10, 46.05, 122.9, 151.9, and 154.1; IR (CHCl3) νmax 2976, 1553, 1457, 1167 cm−1; MS (EI+) m/z (rel intensity) 308 (15%, M+), 193 (100), and 264 (30); HRMS calcd for C9H12Br2N2 (M+) 305.9367, found 305.9366.
Quantity
18.8 g
Type
reactant
Reaction Step One
Name
Quantity
21.7 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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